N-methoxybenzamide
Description
Contextualization within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ainih.gov They are prevalent in many biologically active molecules and serve as important intermediates in organic synthesis. researchgate.net The reactivity of the amide group can be modulated by substituents on both the benzene ring and the nitrogen atom.
N-Methoxybenzamide is a specific type of benzamide where the N-methoxy group significantly influences its chemical behavior. ontosight.aidergipark.org.tr Unlike simple benzamides, the presence of the oxygen atom on the nitrogen alters the electronic properties and steric environment of the amide bond. This modification makes N-methoxybenzamides particularly useful in certain synthetic applications where traditional benzamides might be less effective. For instance, the N-methoxy group can act as a directing group in metal-catalyzed C-H activation reactions, facilitating the synthesis of complex substituted aromatic compounds. researchgate.net
Significance of the N-Methoxy Amide Moiety in Organic Synthesis
The N-methoxy amide moiety is a key functional group in a class of reagents known as Weinreb amides, which are more broadly N-methoxy-N-methylamides. orientjchem.orgsioc-journal.cn While this compound itself is not a classic Weinreb amide due to the absence of the N-methyl group, it shares the crucial N-methoxy functionality that is central to their utility. The primary significance of the N-methoxy amide group lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated tetrahedral intermediate. vulcanchem.comresearchgate.net This intermediate is resistant to over-addition of the nucleophile, a common problem when reacting esters or acid chlorides with organometallic reagents. orientjchem.orgresearchgate.net Upon acidic workup, this stable intermediate collapses to cleanly afford a ketone. orientjchem.orgresearchgate.net
This controlled reactivity allows for the high-yield synthesis of ketones from carboxylic acid derivatives. orientjchem.orgresearchgate.net Furthermore, N-methoxy amides can be selectively reduced to aldehydes using mild reducing agents. vulcanchem.com This versatility makes the N-methoxy amide moiety a powerful tool for the synthesis of carbonyl compounds, which are fundamental building blocks in organic chemistry.
Historical Development and Key Milestones in this compound Research
The development of N-methoxy amides as useful synthetic intermediates is closely tied to the work of Steven M. Weinreb and Steven Nahm, who in 1981 introduced N-methoxy-N-methylamides (Weinreb amides) as effective acylating agents. orientjchem.orgnumberanalytics.com This discovery revolutionized the synthesis of ketones and aldehydes from carboxylic acids and their derivatives. numberanalytics.com
Subsequent research has expanded the applications of N-methoxy amides, including this compound and its derivatives. Key milestones include:
Expansion of Substrate Scope: Researchers have demonstrated the utility of the N-methoxy amide functionality with a wide variety of carboxylic acid precursors, including those with complex and sensitive functional groups. orientjchem.org
Development of New Synthetic Methods: New and more efficient methods for the preparation of N-methoxy amides have been continuously developed. chemicalbook.com
Applications in Total Synthesis: The reliability and selectivity of reactions involving N-methoxy amides have made them indispensable in the total synthesis of numerous natural products and complex molecules. numberanalytics.com
Use as a Directing Group: More recently, the this compound framework has been explored as a versatile directing group in transition metal-catalyzed C-H bond activation reactions, enabling the regioselective functionalization of the benzene ring. researchgate.net For example, rhodium-catalyzed reactions of N-methoxybenzamides have been used to synthesize various heterocyclic structures. rhhz.netacs.org Similarly, palladium-catalyzed reactions have been employed to create isoquinolinones and other annulated products. acs.org
Structure
3D Structure
Properties
IUPAC Name |
N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQZQTQFQFYBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493682 | |
| Record name | N-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-51-7 | |
| Record name | N-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methoxybenzamide and Its Derivatives
Classical and Contemporary Synthesis Approaches
The formation of the core N-methoxybenzamide structure can be achieved through several reliable and evolving synthetic routes.
Aminocarbonylation reactions represent a powerful tool for the synthesis of amides, including N-methoxybenzamides, by combining an aryl or heteroaryl halide, carbon monoxide (CO), and an amine source. Palladium-catalyzed aminocarbonylation has been effectively utilized for the synthesis of primary amides from aryl iodides using methoxylamine hydrochloride as a stable and convenient ammonia (B1221849) equivalent. thieme-connect.com This process involves a sequential carbonylation and subsequent demethoxylation to yield the primary amide. thieme-connect.com The reaction proceeds under mild conditions, low temperatures, and short reaction times without the need for phosphine (B1218219) ligands. thieme-connect.com
A general mechanism for this transformation involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion to form an aryloyl-palladium intermediate. Subsequent reaction with methoxyamine and reductive elimination yields the this compound and regenerates the palladium catalyst. thieme-connect.com
More recently, cobalt complexes have also been explored as catalysts for aminocarbonylation reactions. rsc.org For instance, Co₂(CO)₈ can mediate the synthesis of amides from thiols and imines with CO, although this often requires harsh conditions of high pressure and temperature. rsc.org Developments in this area include visible-light-promoted cobalt-catalyzed aminocarbonylations of aryl halides. rsc.org Another approach involves the use of a stable, solid carbon monoxide releasing molecule (CORM) for palladium-catalyzed aminocarbonylation. For example, the reaction of p-iodoanisole and n-butylamine using a norbornadienone-based CORM produced N-butyl-4-methoxybenzamide in good yield. otago.ac.nz
| Catalyst System | Substrates | Amine Source | Conditions | Product Example | Yield |
| PdCl₂/NaI | Aryl/Heteroaryl Iodides | Methoxylamine hydrochloride | 5 atm CO, MeCN, 90°C, 8h | Primary Amides | High |
| Palladium-based | p-Iodoanisole | n-Butylamine | Solid CORM, DBU/triethylamine (B128534) | N-butyl-4-methoxybenzamide | 88% otago.ac.nz |
| Co₂(CO)₈ | Thiols, Imines | - | High pressure CO, 180°C | Amides | Moderate rsc.org |
Modern synthetic methodologies are increasingly employing novel technologies like plasma and microfluidics to enhance reaction efficiency, reduce waste, and enable precise process control. Plasma-assisted techniques can be used to activate surfaces for chemical reactions. For instance, gas plasma treatment of polydimethylsiloxane (B3030410) (PDMS) creates reactive hydroxyl groups on the polymer surface, which is a key step in bonding layers for the fabrication of microfluidic devices. hubspot.net This surface activation can facilitate the covalent attachment of molecules within the microchannels. hubspot.net
Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for chemical synthesis, including rapid heat and mass transfer, precise control over reaction parameters, and the ability to work with very small quantities of reagents. sfu.ca The synthesis of a dopamine (B1211576) receptor antagonist, raclopride, a complex methoxybenzamide derivative, was optimized on a microfluidic chip. sfu.ca This microchip-based approach achieved double the yield using approximately one-twentieth of the precursor amount and in one-fifth of the reaction time compared to conventional batch methods. sfu.ca The design of the microfluidic chip, particularly considering the reaction kinetics and mass transfer, is crucial for the success of these syntheses. sfu.caacs.org
A direct and common method for the synthesis of N-methoxybenzamides involves the coupling of a carboxylic acid or its activated derivative with methoxyamine or its N-substituted counterparts like N,O-dimethylhydroxylamine. chemicalbook.com For example, 4,N-dimethyl-N-methoxybenzamide can be synthesized from p-toluic acid and N,O-dimethylhydroxylamine in the presence of a coupling agent like phosphorus trichloride (B1173362) (PCl₃) in toluene (B28343). chemicalbook.com The reaction is typically performed at low temperature initially and then warmed to drive the reaction to completion, affording the product in high yield. chemicalbook.com
The general procedure involves activating the carboxylic acid, followed by nucleophilic attack by the nitrogen atom of the methoxyamine derivative. This straightforward approach is widely applicable for preparing a variety of N-methoxybenzamides.
| Carboxylic Acid | Amine Source | Coupling Agent/Conditions | Product | Yield |
| p-Toluic acid | N,O-dimethylhydroxylamine | PCl₃, Toluene, 0°C to 60°C | 4,N-Dimethyl-N-methoxybenzamide | 97% chemicalbook.com |
| Benzoic acid | Methoxyamine hydrochloride | Not specified | This compound | Not specified |
Plasma-Assisted and Microfluidic Techniques
Synthesis of Substituted N-Methoxybenzamides
The core this compound scaffold can be incorporated into more complex molecules, leading to derivatives with specific functionalities and properties.
Derivatives containing the 1,3,4-thiadiazole (B1197879) ring are of significant interest. The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide derivatives has been achieved by reacting 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with variously substituted methoxybenzoyl chlorides (2-methoxy, 3-methoxy, and 4-methoxy). dergipark.org.trresearchgate.netdergipark.org.tr The reaction is typically carried out in a solvent like toluene under reflux, with a base such as pyridine, to facilitate the formation of the amide bond between the amino group of the thiadiazole and the acyl chloride of the methoxybenzoyl moiety. dergipark.org.trresearchgate.net
The general synthetic protocol is as follows:
Amide Bond Formation : 5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in a suitable solvent with a base.
The corresponding methoxybenzoyl chloride is added dropwise to the mixture.
The reaction is heated under reflux until completion, monitored by techniques like thin-layer chromatography (TLC). dergipark.org.trresearchgate.net
The product is isolated and purified, often by recrystallization. researchgate.net
A similar strategy is employed for related structures, such as N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, where the final step is the amidation of a thiadiazole intermediate with 2-methoxybenzoyl chloride using coupling agents. vulcanchem.com
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 2-Methoxybenzoyl chloride | Toluene, Pyridine, Reflux | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide dergipark.org.trresearchgate.net |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 3-Methoxybenzoyl chloride | Toluene, Pyridine, Reflux | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide dergipark.org.trresearchgate.net |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 4-Methoxybenzoyl chloride | Toluene, Pyridine, Reflux | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide dergipark.org.trresearchgate.net |
The synthesis of complex derivatives like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves a multi-step approach to build the final molecule. vulcanchem.comontosight.ai While a direct synthesis for this exact compound is not detailed in the provided context, the synthesis of a very similar analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide, provides a clear synthetic blueprint. vulcanchem.com This process can be broken down into three key stages:
Tetrahydroquinoline Core Formation : The synthesis begins with the construction of the tetrahydroquinoline scaffold. This can be achieved through methods like the Skraup cyclization or Bischler-Napieralski reactions followed by hydrogenation. vulcanchem.comvulcanchem.com
Benzoylation : A benzoyl group is introduced at the nitrogen atom (position 1) of the tetrahydroquinoline ring. This is typically accomplished via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst. vulcanchem.com
Amide Coupling : The final step involves the formation of the amide bond. The 6-amino-tetrahydroquinoline intermediate is coupled with the desired methoxybenzoyl chloride (in this case, 2-methoxybenzoyl chloride) in the presence of a base like triethylamine to yield the final product. vulcanchem.com
This modular synthetic strategy allows for the variation of all three components—the tetrahydroquinoline core, the N-acyl group, and the final benzamide (B126) moiety—to create a library of related compounds.
Preparation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide Derivatives
Advanced Synthetic Strategies
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles starting from N-methoxybenzamides. These reactions often proceed via a chelation-assisted C-H activation mechanism, where the methoxyamide group directs the rhodium catalyst to a specific ortho C-H bond of the benzene (B151609) ring. This generates a rhodacyclic intermediate that can then react with a variety of coupling partners in annulation reactions. rsc.org
One notable application is the synthesis of phenanthridinone derivatives. This is achieved through a one-pot reaction of N-methoxybenzamides with aryltriethoxysilanes, catalyzed by a rhodium complex. nih.gov The reaction involves a dual C-H bond activation and annulation process, leading to the formation of the phenanthridinone scaffold. nih.gov Isotope-labeling studies have been conducted to elucidate the intricate mechanism of this transformation. nih.gov
The versatility of rhodium catalysis is further demonstrated in the synthesis of isoquinolones and isoindolinones from N-methoxybenzamides and ketenimines. acs.org The reaction outcome is highly dependent on the structure of the ketenimine. For instance, β-alkyl-substituted ketenimines lead to the formation of 3-iminoisoquinolin-1(2H)-ones through a formal [4+2] annulation. acs.org In contrast, β-ester substituted ketenimines yield 3-aminoisoindolin-1-ones via a formal [4+1] annulation pathway. acs.orgmdpi.com
Furthermore, rhodium(III)-catalyzed reactions of N-methoxybenzamides with sulfoxonium ylides, acting as carbene precursors, provide access to various heterocyclic structures under acid-controlled chemodivergent conditions. rsc.org The reaction of N-methoxybenzamides with α-carbonyl sulfoxonium ylides can produce 3-substituted isoquinolones. mdpi.com Similarly, coupling with α-halo and pseudohalo ketones can also yield 3-substituted isoquinolones. mdpi.com Diazo compounds are another class of versatile coupling partners. For example, their reaction with N-methoxybenzamides can lead to the formation of 3-amino-4-arylisoquinolinones. rsc.org
The scope of these rhodium-catalyzed annulations extends to reactions with potassium vinyltrifluoroborate for the synthesis of 3-methyleneisoindolin-1-ones and with gem-difluorocyclopropenes for fluorinated 2H-azepin-2-ones. nih.govrhhz.net These methods highlight the adaptability of rhodium catalysis in constructing a diverse array of heterocyclic compounds from this compound precursors. mdpi.com
Table 1: Examples of Rhodium-Catalyzed Annulations of N-Methoxybenzamides
| Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|
| Aryltriethoxysilanes | Rh(III) complex | Phenanthridinones | nih.gov |
| Ketenimines (β-alkyl substituted) | Rh(III) complex | 3-Iminoisoquinolin-1(2H)-ones | acs.org |
| Ketenimines (β-ester substituted) | Rh(III) complex | 3-Aminoisoindolin-1-ones | acs.org |
| Sulfoxonium ylides | Cp*Rh(MeCN)₃₂/Zn(OTf)₂ | 3-Substituted isoquinolones | mdpi.com |
| α-Halo and pseudohalo ketones | Rh(III) complex | 3-Substituted isoquinolones | mdpi.com |
| 4-Diazoisochroman-3-imines | [Cp*RhCl₂]₂/KOAc | 3-Amino-4-arylisoquinolones | mdpi.com |
| Potassium vinyltrifluoroborate | Rh(III) complex | 3-Methyleneisoindolin-1-ones | nih.gov |
| gem-Difluorocyclopropenes | [Cp*RhCl₂]₂/K₃PO₄ | Fluorinated 2H-azepin-2-ones | rhhz.net |
| Diazo compounds | [Cp*RhCl₂]₂ | Substituted isoquinolones | mdpi.com |
Palladium catalysis offers a complementary approach to rhodium for the synthesis of heterocyclic compounds from N-methoxybenzamides. These reactions often involve a sequence of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, enabling the construction of fused ring systems.
A key application of this methodology is the synthesis of phenanthridinones. This can be achieved through the palladium-catalyzed reaction of N-methoxybenzamides with aryl iodides. researchgate.net This process involves a dual C-H activation, leading to the formation of both a C-C and a C-N bond in a tandem fashion. researchgate.net The reaction is believed to proceed through an initial C-H activation to form a five-membered palladacycle intermediate. researchgate.net
Palladium catalysts are also effective in the synthesis of isoquinolone derivatives. For instance, the annulation of N-methoxybenzamides with arynes, facilitated by palladium with photoredox dual catalysis, yields benzo-fused isoquinolones. mdpi.comencyclopedia.pub Another approach involves the reaction of N-alkoxybenzamides with epoxides, catalyzed by palladium(II) acetate, to produce 3-substituted isoquinolones. mdpi.com Furthermore, the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com The proposed mechanism for this transformation begins with the coordination of the palladium(II) catalyst to the this compound, followed by C-H activation to form a cyclopalladated intermediate. mdpi.com Subsequent insertion of the allene (B1206475) and reductive elimination affords the final product. mdpi.com
The synthesis of isoindolinones represents another significant application of this strategy. nih.govcapes.gov.br The reaction of N-methoxybenzamides with alkenes, catalyzed by palladium, proceeds through an ortho-sp² C-H activation and subsequent intramolecular oxidative amidation. nih.govcapes.gov.br This transformation involves the cleavage of four bonds and the formation of two new bonds (one C-C and one C-N) to construct the isoindolinone core. nih.govcapes.gov.br
Table 2: Examples of Palladium-Catalyzed Tandem Reactions of N-Methoxybenzamides
| Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|
| Aryl iodides | Pd(OAc)₂ | Phenanthridinones | researchgate.net |
| Arynes | Palladium with photoredox dual catalysis | Benzo-fused isoquinolones | mdpi.com |
| 2,3-Allenoic acid esters | Pd(CH₃CN)₂Cl₂/Ag₂CO₃/DIPEA | 3,4-Substituted hydroisoquinolones | mdpi.com |
| Alkenes | Pd catalyst | Isoindolinones | nih.govcapes.gov.br |
| Epoxides | Pd(OAc)₂ | 3-Substituted isoquinolones | mdpi.com |
While transition metal catalysis is a dominant strategy, metal-free approaches for the synthesis of heterocycles from N-methoxybenzamides have also been developed, offering advantages in terms of cost, toxicity, and environmental impact. These methods often utilize hypervalent iodine reagents as oxidants to facilitate the desired transformations.
One such example is the synthesis of isoquinolones through the oxidative cycloaddition of N-methoxybenzamides with internal alkynes. mdpi.com This reaction can be promoted by a catalytic amount of iodobenzene (B50100) in the presence of an oxidant like peracetic acid. mdpi.com Alternatively, stoichiometric amounts of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA), can be used. mdpi.comacs.org For instance, the reaction of this compound with diarylacetylene or aryl/alkyl acetylene (B1199291) derivatives in the presence of PIFA and trifluoroacetic acid provides a convenient route to a wide variety of isoquinolones under mild conditions. acs.org
Phenanthridinones can also be synthesized using metal-free methods. A sequential one-pot synthesis involves the use of a combination of tetrabutylammonium (B224687) bromide and a phenyliodine-peracid system. hbni.ac.in Another approach employs a phenyliodine-m-chloroperoxybenzoic acid (mCPBA) mediated oxidative C-N coupling. hbni.ac.in
Furthermore, the synthesis of dibenzoxazepinones from 2-phenoxy-N-methoxybenzamide derivatives can be achieved through an intramolecular C-H amination reaction. mdpi.com This transformation can be catalyzed by a μ-oxo hypervalent iodine species, providing an efficient metal-free pathway to this class of seven-membered heterocycles. mdpi.com
Table 3: Examples of Metal-Free Heterocycle Synthesis from N-Methoxybenzamides
| Coupling Partner/Precursor | Reagent System | Product | Reference |
|---|---|---|---|
| Internal alkynes | PhI (cat.)/AcOOH | Isoquinolones | mdpi.com |
| Diarylacetylenes | PIFA/TFA | Isoquinolones | acs.org |
| (Internal) | Tetrabutylammonium bromide/PhI-peracid | Phenanthridinones | hbni.ac.in |
| (Internal) | PhI-mCPBA | Phenanthridinones | hbni.ac.in |
| 2-Phenoxy-N-methoxybenzamides | μ-Oxo hypervalent iodine (cat.) | Dibenzoxazepinones | mdpi.com |
| This compound and diphenyl acetylene | PIDA (in situ generated) | Isoquinolones | dovepress.com |
Reaction Mechanisms and Reactivity Studies
C-H Activation and Functionalization
The N-methoxy amide moiety is a simple yet effective directing group for C-H functionalization reactions catalyzed by palladium, rhodium, and ruthenium. nih.gov Its utility stems from its ability to coordinate with the metal center, guiding the catalyst to a specific C-H bond and thereby ensuring high regioselectivity. nih.govscienceopen.com
Palladium catalysts have been extensively used for the C-H activation of N-methoxybenzamides, leading to a variety of functionalized products. The N-methoxy amide group directs the palladium catalyst to the ortho C-H bond of the benzamide (B126). nih.govnih.gov
One notable application is the ortho-alkoxylation of N-methoxybenzamides. nih.gov This reaction efficiently functionalizes the aromatic C-H bond to produce ortho-alkoxylated derivatives in moderate to good yields. nih.gov Another significant transformation is the C(sp²)–H acylation using aldehydes as coupling partners, which yields hydroxyl isoindolones after cyclization. nih.gov This method is compatible with both aromatic and aliphatic aldehydes. nih.gov
Palladium catalysis also enables annulation reactions. For instance, the reaction of N-methoxybenzamides with internal alkynes, proceeding through a Pd(II)/Pd(0) catalytic cycle, results in the formation of phenanthridinones. nih.gov Similarly, annulation with isocyanides has been achieved, leading to the synthesis of 4-imino-β-lactams through the selective cleavage of α-olefinic C-H bonds. nih.gov
Dual C-H activation has also been demonstrated. The oxidative coupling of N-methoxybenzamide derivatives with arene solvents can produce phenanthridinones via three separate C(sp²)–H activations at room temperature. nih.gov These reactions can proceed through either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic pathway. nih.gov
A comparative overview of various palladium-catalyzed reactions is presented below:
| Reaction Type | Coupling Partner | Product | Catalyst System (Example) | Ref. |
| ortho-Alkoxylation | Alcohols | ortho-Alkoxylated N-methoxybenzamides | Pd(OAc)₂ | nih.gov |
| C(sp²)–H Acylation | Aldehydes | Hydroxyl isoindolones | Pd(OAc)₂ | nih.gov |
| Annulation | Internal Alkynes | Phenanthridinones | Pd(OAc)₂ | nih.gov |
| Annulation | Isocyanides | 4-Imino-β-lactams | Pd(OAc)₂/dba | nih.gov |
| Oxidative Coupling | Arene Solvents | Phenanthridinones | Pd(OAc)₂ | nih.gov |
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of N-Methoxybenzamides
Rhodium catalysts have proven to be highly effective in promoting C-H activation of N-methoxybenzamides, leading to the synthesis of various nitrogen-containing heterocycles. nih.gov The N-methoxy amide group acts as a directing group, facilitating annulation reactions with alkynes and alkenes. nih.govrsc.org
The first use of N-methoxy amide as a directing group in Rh(III)-catalyzed C(sp²)–H activation was for the synthesis of nitrogen heterocycles through annulation with alkynes. nih.gov Interestingly, the choice of reaction conditions can influence the outcome, sometimes leading to a mixture of products. nih.gov In contrast to palladium catalysis which may favor C-N bond formation, Rh(III) catalysis can sometimes yield C-O bond-forming side products, likely due to the equilibrium between Rh-O and Rh-N bound isomers. nih.gov
Rhodium(III) catalysts have also been employed for the C(sp²)–H olefination of N-methoxybenzamides. nih.gov The reactivity can differ when compared to other directing groups like N-pivaloyloxy amide. nih.gov Furthermore, Rh(III)-catalyzed reactions have been developed for the synthesis of various complex molecules, including isochromenoindolones and N-methoxyisoquinolinediones, through annulation with diazo compounds. rsc.org Formal [4+3] cycloaddition reactions with gem-difluorocyclopropenes have also been reported, yielding fluorinated 2H-azepin-2-ones. rhhz.net
Asymmetric synthesis has been achieved using chiral Rh(III) catalysts. For example, the reaction of N-methoxybenzamides with α,α-difluoromethylene alkynes can produce either alkynyl or monofluoroalkenyl isoindolinones with high enantioselectivity, depending on the solvent used. mdpi.com Chiral Rh(III) catalysts have also been used in the asymmetric C-H activation of N-methoxybenzamides with quinones to create chiral tricyclic hydrophenanthridinone scaffolds. researchgate.net
A selection of rhodium-catalyzed reactions is summarized in the table below:
| Reaction Type | Coupling Partner | Product | Catalyst System (Example) | Ref. |
| Annulation | Alkynes | Nitrogen Heterocycles | [RhCpCl₂]₂ | nih.gov |
| C(sp²)–H Olefination | Alkenes | Olefinated Benzamides | [RhCpCl₂]₂ | nih.gov |
| Annulation | α-Diazotized Meldrum's acid | N-Methoxyisoquinolinediones | [RhCpCl₂]₂ | rsc.org |
| [4+3] Cycloaddition | gem-Difluorocyclopropenes | Fluorinated 2H-azepin-2-ones | [CpRhCl₂]₂ | rhhz.net |
| Asymmetric Annulation | α,α-Difluoromethylene alkynes | Chiral Isoindolinones | Chiral Rh(III) catalyst | mdpi.com |
| Asymmetric C-H Activation | Quinones | Chiral Hydrophenanthridinones | Chiral CpRhIII | researchgate.net |
Table 2: Examples of Rhodium-Catalyzed C-H Functionalization of N-Methoxybenzamides
The use of less expensive ruthenium catalysts for C-H activation of N-methoxybenzamides enhances the practical applicability of these reactions. nih.gov Ruthenium(II)-catalyzed oxidative C-H arylation has been successfully carried out in water, a sustainable solvent, for the synthesis of a variety of indoles with high selectivity for arylation at the C-2 position. researchgate.net
Ruthenium-catalyzed annulations of N-methoxybenzamides with alkynes have been achieved in water, demonstrating the robustness and chemoselectivity of the Ru(II) carboxylate catalyst. goettingen-research-online.de Mechanistic studies suggest that the C-H ruthenation step is irreversible and likely the rate-determining step in this process. goettingen-research-online.de The reaction tolerates various functional groups on the this compound and is effective with internal alkynes bearing aromatic substituents, particularly favoring those with electron-withdrawing groups. encyclopedia.pub
Furthermore, a robust Ru(II)-catalyzed C-H allylation of acrylamides with allyl alcohols has been developed in aqueous solution, providing an efficient route to 1,4-diene skeletons. nih.gov The N-methoxycarbamoyl group serves as the directing group, and the reaction exhibits broad substrate scope and excellent regio- and stereoselectivity under mild conditions. nih.gov Preliminary mechanistic studies indicate that the C-H bond cleavage is likely reversible and not the rate-determining step in this allylation reaction. nih.gov
The table below provides an overview of selected ruthenium-catalyzed reactions:
| Reaction Type | Coupling Partner | Product | Solvent | Catalyst System (Example) | Ref. |
| Oxidative C-H Arylation | - | C-2 Arylated Indoles | Water | Ru(II) | researchgate.net |
| Annulation | Alkynes | Isoquinolones | Water | [RuCl₂(p-cymene)]₂/Carboxylate | goettingen-research-online.deencyclopedia.pub |
| C-H Allylation | Allyl Alcohols | 1,4-Dienes | Aqueous Solution | [RuCl₂(p-cymene)]₂ | nih.gov |
Table 3: Examples of Ruthenium-Catalyzed C-H Functionalization of N-Methoxybenzamides
Osmium(II) catalysts have been utilized for the redox-neutral [4+2] annulation of N-methoxybenzamides with alkynes to synthesize isoquinolones. mdpi.comfigshare.com This transformation is accomplished through a direct C-H activation strategy. figshare.com
The reaction, catalyzed by an Os(II)/HOAc system, is believed to proceed via an Os(II)-Os(IV)-Os(II) catalytic pathway. figshare.commdpi.com A key step in this mechanism involves the unusual acetic acid-assisted oxidative addition of the osmium(II) into the N-O bond of the this compound to generate an osmium(IV) species. figshare.commdpi.com While effective, these osmium-catalyzed reactions may require higher temperatures and longer reaction times compared to their ruthenium-based counterparts. mdpi.com
| Reaction Type | Coupling Partner | Product | Key Mechanistic Feature | Catalyst System (Example) | Ref. |
| [4+2] Annulation | Internal Alkynes | Isoquinolones | Os(II)-Os(IV)-Os(II) pathway | [{OsCl(μ-Cl)(η⁶-p-cymene)}₂]/NaOAc/HOAc | mdpi.comfigshare.commdpi.com |
Table 4: Osmium(II)-Catalyzed C-H Activation of N-Methoxybenzamides
Ruthenium-Catalyzed C-H Activation and Functionalization
N-S Coupling Reactions
Beyond C-H activation, N-methoxybenzamides are also valuable substrates in other types of bond-forming reactions, such as the formation of nitrogen-sulfur bonds.
An efficient method for the synthesis of N-acyl sulfoximines has been developed through an iron-catalyzed selective N=S coupling of N-methoxy arylamides and sulfoxides. acs.orgnih.govnih.gov This reaction is notable for its use of an inexpensive and environmentally benign iron catalyst. acs.orgnih.gov
The transformation proceeds smoothly under an air atmosphere and demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the phenyl ring of the N-methoxy amide. acs.orgnih.gov A key advantage of this method is that it utilizes both coupling partners in their native forms, avoiding the need for prior functionalization or activation. nih.govnih.gov The reaction can be scaled up to the gram scale with a low catalyst loading of just 1 mol%. acs.orgnih.gov The proposed mechanism is thought to involve the generation of a ferric acyl nitrene intermediate. acs.org
The scope of the reaction has been explored with various substituted N-methoxy amides and sulfoxides. nih.gov For sulfoxides with bulky alkyl or phenyl groups, a slight increase in temperature can help overcome the steric hindrance, leading to synthetically useful yields. nih.gov
| Substrate 1 (N-Methoxy Amide) | Substrate 2 (Sulfoxide) | Product | Catalyst | Base | Ref. |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | S,S-Dimethyl-N-benzoylsulfoximine | FeCl₃ | Et₃N | acs.orgnih.gov |
| Substituted N-methoxy amides | Various sulfoxides | N-Acyl sulfoximines | FeCl₃ | Et₃N | acs.orgnih.gov |
Table 5: Iron-Catalyzed N=S Coupling of N-Methoxy Arylamides and Sulfoxides
Other Mechanistic Investigations
Deuterium (B1214612) kinetic isotope effect (KIE) studies are instrumental in elucidating reaction mechanisms by determining if a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. libretexts.org In the context of this compound, KIE experiments have been employed to understand its reactivity in various transition metal-catalyzed reactions.
A significant primary KIE is typically observed when the C-H bond cleavage is the slowest step of the reaction. For instance, in a palladium-catalyzed oxidative imidoylation of N-methoxybenzamides, a substantial KIE value of kH/kD = 6.7 (±0.2) was measured. nih.gov This large value strongly suggests that the C-H bond activation is the turnover-limiting step in this catalytic cycle. nih.gov Similarly, in a rhodium(III)-catalyzed sequential C-H activation and cyclization reaction, KIE values of up to 3.95 were observed, also indicating that the ortho-C-H bond cleavage of this compound is involved in the rate-determining step. sci-hub.se Another study on a Rh(III)-catalyzed reaction of N-methoxybenzamides with α-diazotized Meldrum's acid reported a kH/kD value of 3.4, further supporting the C-H bond cleavage as being part of the rate-limiting step. rsc.org
Conversely, the absence of a significant KIE suggests that C-H bond cleavage is not the rate-limiting step. In a rhodium-catalyzed formal [4 + 3] annulation reaction of N-methoxybenzamides, a small KIE value of kH/kD = 1.3 was observed. rhhz.net This finding, coupled with the observation of deuterium incorporation at the ortho position when the reaction was conducted in the presence of D2O, suggests that the C-H bond cleavage is reversible and occurs before the rate-determining step. rhhz.net Similarly, a ruthenium-catalyzed C–H allylation of alkenes with allyl alcohols using N-methoxy-2-phenylacrylamide as the directing group showed a KIE of 1.13 in an intermolecular competition experiment and 1.3 in parallel reactions, indicating that C-H bond cleavage is likely not the rate-determining step. nih.gov
In some cases, mechanistic studies have revealed interesting dichotomies. For example, in a Rh(III)-catalyzed annulation with diphenylacetylene, no KIE was observed for the N-methoxy amide directing group, whereas a large KIE was found for the related N-pivaloyloxy amide directing group. nih.gov This suggests different rate-limiting steps for reactions involving these two directing groups. nih.gov
Table 1: Deuterium Kinetic Isotope Effect (KIE) Studies on this compound and Related Compounds
| Reaction Type | Catalyst | Coupling Partner | kH/kD | Implication for Rate-Determining Step | Reference |
|---|---|---|---|---|---|
| Oxidative Imidoylation | Palladium | Isonitrile | 6.7 (±0.2) | C-H activation is turnover-limiting. | nih.gov |
| C-H Activation/Cyclization | Rhodium(III) | 3-Diazooxindoles | up to 3.95 | C-H bond cleavage is involved. | sci-hub.se |
| C-H Activation/Annulation | Rhodium(III) | α-diazotized Meldrum's acid | 3.4 | C-H bond cleavage is likely involved. | rsc.org |
| [4 + 3] Annulation | Rhodium | gem-difluorocyclopropenes | 1.3 | C-H bond cleavage is reversible and not rate-limiting. | rhhz.net |
| C-H Allylation | Ruthenium | Allyl alcohol | 1.13 - 1.3 | C-H bond cleavage is not rate-limiting. | nih.gov |
| Annulation | Rhodium(III) | Diphenylacetylene | No KIE | C-H activation is not rate-limiting. | nih.gov |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of reactions involving this compound. google.comnih.gov DFT calculations provide valuable insights into reaction pathways, transition state energies, and the roles of various species in the catalytic cycle. rsc.orgrsc.org
In a rhodium-catalyzed [4 + 3] annulation reaction of N-methoxybenzamides with gem-difluorocyclopropenes, DFT studies at the B3LYP level of theory were performed. rhhz.net The calculations revealed a plausible mechanism involving a concerted metalation-deprotonation (CMD) process for the initial N-H and C-H bond activations. rhhz.net The computed energy barriers for these steps provided a quantitative understanding of the reaction's feasibility. rhhz.net Furthermore, the DFT calculations elucidated the subsequent steps of C-N bond formation and fluorine elimination. rhhz.netresearchgate.net
DFT has also been employed to understand the chemoselectivity in reactions of this compound. A study on the Rh(III)-catalyzed reaction with allenes compared the reactivity of this compound with N-pivaloyloxy benzamide. acs.org The calculations showed that the chemoselectivity is determined by the N-O bond cleavage step, highlighting the electronic influence of the methoxy (B1213986) group compared to the pivaloyloxy group. acs.org
The mechanism of Rh(III)-catalyzed synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones has been extensively studied using DFT. rsc.orgrsc.org These studies proposed a detailed reaction pathway that includes N-H deprotonation, C-H activation, insertion of the unsaturated ketone into the Rh-C bond, protonation, and subsequent Claisen and retro-Claisen condensations to yield the final product. rsc.orgrsc.org The calculations also explained the crucial role of the solvent in the final steps of the reaction. rsc.orgrsc.org
A theoretical study on the Rh(III)-catalyzed C-H functionalization of N-methoxybenzamides with allenes further detailed the reaction mechanism through DFT calculations. scispace.com These computational investigations help to rationalize experimental observations and guide the design of new catalytic systems. scispace.com
Table 2: Selected DFT Studies on Reactions of this compound
| Reaction Type | Catalyst System | Key Mechanistic Insights from DFT | Reference |
|---|---|---|---|
| [4 + 3] Annulation | Rhodium / gem-difluorocyclopropenes | Concerted metalation-deprotonation (CMD) mechanism for C-H activation; elucidated C-N formation and fluorine elimination pathways. | rhhz.net |
| C-H Activation/Annulation | Rhodium(III) / Allenes | Chemoselectivity determined by the N-O cleavage step; highlighted electronic differences between N-methoxy and N-pivaloyloxy directing groups. | acs.org |
| Indanone Synthesis | Rhodium(III) / β-trifluoromethyl-α,β-unsaturated ketones | Detailed multi-step mechanism including C-H activation, insertion, protonation, and Claisen/retro-Claisen condensations. | rsc.orgrsc.org |
| C-H Functionalization | Rhodium(III) / Allenes | Elucidation of the reaction mechanism. | scispace.com |
The N-methoxyamide group in this compound is a versatile and widely used directing group in transition metal-catalyzed C-H activation reactions. acs.orgresearchgate.net Directing groups are functional groups within a substrate that coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and thereby enabling its selective functionalization. nih.gov
The N-methoxyamide moiety has proven effective in promoting C-H activation with a variety of transition metals, including palladium, rhodium, and ruthenium. researchgate.net Its utility stems from its ability to form stable cyclometalated intermediates, which are key to many catalytic cycles. nih.gov However, the coordination strength of the directing group is crucial; it must be strong enough to direct the C-H activation but also labile enough to allow for the subsequent catalytic steps to proceed. rsc.org
In palladium catalysis, the N-methoxy amide group has been instrumental in the synthesis of heterocycles through C(sp²)–H annulation reactions. nih.gov It is compatible with both Pd(II)/Pd(0) and Pd(II)/Pd(IV) catalytic cycles, demonstrating its versatility. nih.gov For instance, it has been used in Pd-catalyzed C(sp²)–H amidation and C(sp³)–H chlorination. nih.gov
With rhodium catalysts, the N-methoxy amide group has enabled the synthesis of various nitrogen-containing heterocycles. nih.gov Mechanistic studies have sometimes revealed different coordination modes and reaction pathways depending on the specific directing group used. For example, in some Rh(III)-catalyzed reactions, the N-methoxy amide directing group favors protonolysis and β-hydride elimination pathways, while the N-pivaloyloxy amide group can lead to C-N bond reductive elimination. nih.gov Competition experiments have shown that the electronic properties of substituents on the benzamide ring can influence reactivity, with electron-rich amides often being more reactive, suggesting an internal electrophilic substitution-type mechanism for C-H activation. rsc.org
The N-methoxy group itself can also play a role beyond simply being a directing group. In the biosynthesis of certain natural products, an N-methoxy group is proposed to act as a directing group that also tunes the reactivity of a pyridone ring, possibly through the alpha effect, before being removed in a later step. nih.gov This highlights the subtle electronic effects that such groups can exert during a reaction.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including N-methoxybenzamide derivatives. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR and ¹³C Attached Proton Test (APT) spectroscopy are powerful tools for determining the molecular structure of this compound derivatives. dergipark.org.tr In a study of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide isomers, ¹H NMR spectra, recorded in DMSO-d6, showed distinct chemical shifts for the aromatic protons, confirming the identity of the ortho, meta, and para isomers. dergipark.org.tr For the para-substituted derivative, symmetric protons on the benzene (B151609) ring resulted in two distinct chemical shifts in the aromatic region. dergipark.org.tr
The ¹³C NMR (APT) spectroscopy provides further structural confirmation by distinguishing between different types of carbon atoms. dergipark.org.tr For instance, in the ¹³C APT spectrum of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, carbons with no attached protons (quaternary carbons) and CH₂ groups show negative amplitude peaks, while CH and CH₃ groups show positive amplitude peaks, aiding in the complete assignment of the carbon skeleton. dergipark.org.tr
Table 1: Representative ¹H NMR and ¹³C APT Data for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide Derivatives in DMSO-d6 dergipark.org.tr
| Compound | ¹H NMR (δ, ppm) | ¹³C APT (δ, ppm) |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | 7.63-7.61 (d, 1H, Ar-H), 7.53-7.49 (t, 1H, Ar-H), 7.14-7.11 (d, 1H, Ar-H), 7.01-6.99 (t, 1H, Ar-H), 3.81 (s, 3H, OCH₃) | Negative Amplitude: 167.82 (HS-C), 159.35 (C=O), 158.48 (Ar-C-OCH₃), 157.69 (S-C=N), 121.69 (Ar-C-CO)Positive Amplitude: 133.51 (Ar-CH), 131.07 (Ar-CH), 120.47 (Ar-CH), 112.71 (Ar-CH), 56.14 (OCH₃) |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | 8.79 (s, 1H, NH), 7.71 (s, 1H, Ar-H), 7.54-7.52 (s, 1H, Ar-H), 7.44-7.42-7.40 (t, 1H, Ar-H), 7.21-7.20-7.19 (d, 1H, Ar-H), 3.86 (s, 3H, OCH₃) | Not explicitly detailed in the provided search results. |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | 8.81 (s, 1H, NH), 7.91, 7.82 (d, 2H, Ar-H), 7.03-7.00 (d, 2H, Ar-H), 3.82 (s, 3H, OCH₃) | Positive Amplitude: 172.53 (HS-C), 167.48 (C=O), 163.27 (Ar-C-OCH₃), 123.39 (Ar-CH)Negative Amplitude: 131.80 (Ar-CH), 114.51 (Ar-CH), 56.06 (OCH₃) |
In situ NMR spectroscopy is a powerful technique for identifying transient species and reaction intermediates. In the context of reactions involving N-methoxybenzamides, such as palladium-catalyzed oxidative olefination/annulation, in situ NMR has been instrumental in characterizing key intermediates. acs.org Studies have identified species like unsymmetrical η⁶-complexes and palladacycle intermediates, providing crucial insights into the reaction mechanism. acs.org Furthermore, in reactions like the catalytic Hofmann–Löffler reaction, NMR has been used to detect the in situ formation of N-halogenated intermediates. researchgate.net The reaction of N-methyl-N-methoxy benzamide (B126) with certain reagents has also been monitored by NMR to observe the formation of intermediates. researchgate.net
1H NMR and 13C APT Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.orgnih.govresearchgate.net In the analysis of this compound derivatives, FTIR spectra provide characteristic absorption bands that confirm the presence of key functional groups. semanticscholar.orgresearchgate.net For example, in N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide derivatives, characteristic peaks are observed for N-H stretching (around 3215-3263 cm⁻¹), aromatic C-H stretching (around 3017-3086 cm⁻¹), aliphatic C-H stretching (around 2821-2942 cm⁻¹), and C=O stretching (around 1624-1676 cm⁻¹). dergipark.org.tr
Table 2: Characteristic FTIR Absorption Bands for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide Derivatives dergipark.org.tr
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3215 - 3263 |
| Aromatic C-H Stretch | 3017 - 3086 |
| Aliphatic C-H Stretch | 2821 - 2942 |
| C=O Stretch | 1624 - 1676 |
| C=C Stretch | 1565 - 1593 |
Mass Spectrometry (LC/MS-ESI)
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a highly sensitive technique used to determine the molecular weight of compounds and to gain structural information through fragmentation analysis. dergipark.org.trnih.gov For this compound derivatives, LC/MS-ESI is used to confirm the molecular mass of the synthesized compounds. dergipark.org.tr For instance, in the analysis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide, the mass spectrum in negative ESI mode shows a peak at m/z 265.99, corresponding to the [M-H]⁻ ion, which confirms the molecular weight of 267.32 g/mol . dergipark.org.tr
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. The experimentally determined percentages of each element are compared with the theoretically calculated values to confirm the empirical formula of the synthesized compound. semanticscholar.orgresearchgate.net For a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide derivatives, the experimental and theoretical elemental composition percentages were found to be in close agreement, validating the proposed molecular formulas. researchgate.net
Table 3: Elemental Analysis Data for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide Derivatives researchgate.net
| Compound | %C (Found/Calc.) | %H (Found/Calc.) | %N (Found/Calc.) | %S (Found/Calc.) |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | 44.52 / 44.93 | 4.12 / 3.39 | 15.87 / 15.72 | 23.65 / 23.99 |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | 44.15 / 44.93 | 4.21 / 3.39 | 15.63 / 15.72 | 23.71 / 23.99 |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | 44.33 / 44.93 | 4.05 / 3.39 | 15.58 / 15.72 | 23.81 / 23.99 |
X-ray Crystallography (Single Crystal and Powder Diffraction)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. ntu.edu.sg
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. creative-biostructure.com It provides a characteristic "fingerprint" diffraction pattern for a specific crystalline solid, which can be used for phase identification and to assess the purity of the material. ntu.edu.sgpulstec.net While single-crystal XRD provides the detailed structure of a single crystal, PXRD confirms that the bulk material has the same crystalline form. ntu.edu.sg Both techniques are crucial for the complete structural characterization of crystalline this compound derivatives.
Thermogravimetric Analysis (TGA/DTA/DTG) for Thermal Stability
Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and derivative thermogravimetry (DTG) are instrumental in determining the thermal stability and decomposition behavior of chemical compounds. Research on various derivatives of this compound reveals their thermal characteristics.
For instance, the heterocyclic organic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to be thermally stable up to 160 °C. researchgate.net
A detailed thermal analysis was performed on a series of methoxybenzamide derivatives containing a 5-mercapto-1,3,4-thiadiazol-2-yl group. dergipark.org.tr The study, conducted by Yavuz et al. in 2025, investigated the thermal decomposition of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, and N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in an inert nitrogen atmosphere from 25 °C to 1000 °C. The results indicated that the decomposition steps for the three isomers were similar, with all thermal decompositions being endothermic processes as confirmed by DTA curves. dergipark.org.tr
The thermal decomposition data for these derivatives are summarized in the tables below.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) |
| 1 | 220-300 | 35 | 275 |
| 2 | 300-450 | 25 | 380 |
| 3 | 450-700 | 15 | 550 |
Data sourced from Yavuz et al. (2025). dergipark.org.tr
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) |
| 1 | 210-290 | 33 | 270 |
| 2 | 290-430 | 27 | 370 |
| 3 | 430-680 | 18 | 530 |
Data sourced from Yavuz et al. (2025). dergipark.org.tr
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) |
| 1 | 230-310 | 30 | 285 |
| 2 | 310-460 | 28 | 390 |
| 3 | 460-720 | 17 | 560 |
Data sourced from Yavuz et al. (2025). dergipark.org.tr
These findings highlight how the position of the methoxy (B1213986) group on the benzamide ring, as well as the presence of other substituents, influences the thermal stability and decomposition profile of this compound derivatives.
Advanced Applications in Chemical and Materials Science Research
Catalytic Applications Beyond Synthesis
While N-methoxybenzamide is a noted participant in synthetic organic chemistry, its derivatives are also gaining recognition for their catalytic prowess in reactions beyond simple molecular construction.
A notable derivative, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been identified as a highly effective and environmentally considerate organocatalyst for the oxidation of alcohols. researchgate.netdntb.gov.uauobaghdad.edu.iqrsc.org In the presence of Oxone® as a co-oxidant, this catalyst facilitates the rapid oxidation of both primary and secondary alcohols to their corresponding carboxylic acids and ketones, respectively. researchgate.netdntb.gov.ua Research has shown that the reactivity of N-isopropyl-2-iodobenzamide catalysts is influenced by the substituents on the benzene (B151609) ring, with the 5-methoxy derivative exhibiting the highest reactivity. dntb.gov.uauobaghdad.edu.iqresearchgate.net This enhanced reactivity is attributed to the rapid generation of a pentavalent iodine species during the reaction cycle. dntb.gov.uarsc.orgresearchgate.net The catalyst has also proven effective in converting tetrahydrofuran-2-methanol derivatives into γ-butyrolactone derivatives and can be recovered and reused after the reaction. researchgate.net
The table below summarizes the effect of different substituents on the catalytic activity of N-isopropyl-2-iodobenzamide in the oxidation of benzhydrol to benzophenone.
| Substituent on Benzene Ring | Relative Reactivity |
| 5-NO₂ | Lowest |
| 5-CO₂Me, 3-OMe | Low |
| 5-OAc | Moderate |
| 5-Cl | Moderate-High |
| H, 4-OMe | High |
| 5-Me | Higher |
| 5-OMe | Highest |
Materials Science Applications
The structural characteristics of this compound derivatives make them promising candidates for the development of advanced materials, particularly in the field of optics.
Nonlinear optical (NLO) materials are crucial for technologies like frequency conversion in lasers. mdpi.comresearchgate.netlibretexts.orgresearchgate.net Organic molecules, including derivatives of this compound, have been investigated for their NLO properties. Specifically, 2-methoxy-N,N-diphenylbenzamide, 3-methoxy-N,N-diphenylbenzamide, and 4-methoxy-N,N-diphenylbenzamide have been synthesized and their NLO capabilities evaluated. researchgate.net These compounds were crystallized and analyzed for their second harmonic generation (SHG) efficiency, a key metric for NLO materials. mdpi.comresearchgate.net The study found that these materials exhibit SHG efficiencies significantly higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net
The SHG efficiencies of these methoxy-N,N-diphenylbenzamide derivatives are detailed in the table below.
| Compound | Crystal System | Space Group | SHG Efficiency (vs. KDP) |
| 2-methoxy-N,N-diphenylbenzamide | Triclinic | P-1 | 2.3 times |
| 3-methoxy-N,N-diphenylbenzamide | Orthorhombic | Pbca | 2.7 times |
| 4-methoxy-N,N-diphenylbenzamide | Monoclinic | P21/n | 2.2 times |
Coordination Chemistry Research
This compound and its analogues serve as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions and playing a role in the design of sophisticated ligand systems.
The coordination of this compound derivatives with metal ions is an area of active research. For instance, a derivative of methoxybenzamide is a component of the drug glibenclamide, which has been shown to form a tetrahedral complex with mercury(II). researchgate.net This indicates the potential of the benzamide (B126) moiety to coordinate with heavy metal ions.
In the case of copper(II), research has demonstrated that a nitrogen-centered radical generated from this compound can be stabilized through chelation with a Cu(II) catalyst. researchgate.netdntb.gov.ua This interaction leads to the formation of a persistent triplet diradical Cu(II) complex, which has been observed through electron paramagnetic resonance (EPR) and electrospray ionization mass spectrometry (ESI-MS). researchgate.net This complex formation is a key step in certain copper-catalyzed radical cross-coupling reactions. researchgate.netresearchgate.net While direct studies on simple this compound complexes with Hg(II) and Cu(II) are part of ongoing research, these examples with derivatives highlight the coordination capabilities of the core structure.
This compound is a valuable component in ligand design, particularly as a directing group in transition metal-catalyzed reactions. researchgate.net It is employed in chelation-assisted C-H activation processes, where the amide functionality coordinates to a metal center, facilitating the functionalization of otherwise unreactive C-H bonds. For example, N-methoxybenzamides are used in rhodium(III)-catalyzed reactions to synthesize phenanthridinones. researchgate.net
Furthermore, the nitrogen-centered radical of this compound, stabilized by a copper(II) catalyst, showcases its utility in designing novel radical reactions. researchgate.net The ability of the this compound structure to participate in chelation and stabilize reactive intermediates makes it a versatile tool for developing new synthetic methodologies. researchgate.net
Complex Formation with Metal Ions (e.g., Hg(II), Cu(II))
Research in Biological Activity (excluding therapeutic uses)
Derivatives of this compound have been a subject of significant research for their potential antimicrobial properties. These compounds have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. smolecule.comnanobioletters.com The core benzamide structure is a common motif in various biologically active compounds, and modifications to this scaffold, such as the inclusion of a methoxy (B1213986) group, can influence its antimicrobial efficacy. vulcanchem.comontosight.ai
Research has shown that certain this compound derivatives exhibit notable antibacterial and antifungal activities. smolecule.com For instance, studies on 2,6-difluorobenzamide (B103285) derivatives, which include a 3-methoxybenzamide (B147233) component, have revealed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These derivatives have been shown to target the bacterial cell division protein FtsZ. mdpi.com While their activity against Gram-negative bacteria is generally weaker, some derivatives have shown efficacy when efflux pump mechanisms in these bacteria are inhibited. mdpi.com
The antimicrobial potential of these compounds is often evaluated through the determination of their Minimum Inhibitory Concentration (MIC). For example, a series of N-benzamide derivatives were synthesized and tested against Bacillus subtilis and Escherichia coli, with some compounds showing significant activity at low MIC values. nanobioletters.com Similarly, novel N-substituted benzimidazole (B57391) carboxamides containing methoxy groups have been evaluated for their antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com While many showed moderate or selective activity, one derivative with two hydroxy groups and one methoxy group on the phenyl ring was particularly effective against the Gram-positive strain Enterococcus faecalis. nih.govmdpi.com
The inclusion of other chemical moieties, such as a 1,3,4-thiadiazole (B1197879) ring, in combination with the methoxybenzamide structure has also been explored to enhance antimicrobial activity. researchgate.netdergipark.org.trdergipark.org.tr The "N–C–S" linkage in the thiadiazole ring is thought to contribute to the biological activity. researchgate.netdergipark.org.trdergipark.org.tr
The following table summarizes the antimicrobial activity of selected this compound derivatives:
| Derivative Type | Target Organism(s) | Key Findings |
| 2,6-Difluorobenzamide derivatives with 3-methoxybenzamide | Gram-positive bacteria (e.g., MRSA), Gram-negative bacteria (with efflux pump inhibition) | Inhibit bacterial cell division by targeting FtsZ. mdpi.com |
| N-Benzamide derivatives | Bacillus subtilis, Escherichia coli | Some compounds showed excellent activity with low MIC values. nanobioletters.com |
| N-Substituted benzimidazole carboxamides with methoxy groups | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli | One derivative showed potent and selective activity against E. faecalis. nih.govmdpi.com |
| Methoxybenzamide derivatives with a 5-mercapto-1,3,4-thiadiazol-2-yl group | General antimicrobial screening | The thiadiazole ring is believed to enhance antimicrobial properties. researchgate.netdergipark.org.trdergipark.org.tr |
| Arylamino-1,4-naphthoquinone derivatives with a 4-methoxybenzamide (B147235) moiety | Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella bongori | Showed better activity against S. aureus than other tested strains. nih.gov |
This compound and its derivatives have been investigated for their potential to inhibit various enzymes, a property that is crucial for understanding biochemical pathways and for the development of new biologically active molecules. The benzamide scaffold is a known feature in many enzyme inhibitors.
One significant area of research is the inhibition of ADP-ribosyltransferases (ADPRTs) and poly(ADP-ribose) polymerase (PARP) by compounds like 3-methoxybenzamide. medchemexpress.com This inhibition can affect cellular processes such as cell division. medchemexpress.com
Derivatives of this compound have also been explored as inhibitors of other enzymes. For example, some analogs have been studied for their activity against acetylcholinesterase (AChE) and carbonic anhydrases. The ability of these compounds to bind to the active sites of enzymes and block their activity is a key aspect of their mechanism of action. smolecule.com
The search for new antimicrobial agents has also led to the investigation of this compound derivatives as inhibitors of bacterial enzymes. For instance, derivatives of 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, which is a promising target for antibiotic development. mdpi.com
Furthermore, research into kinase inhibition has been suggested as a potential area for screening this compound derivatives, given the activity of related compounds against kinases like MPS1 and Aurora kinases. vulcanchem.com
The interaction of this compound and its derivatives with biological systems is a broad area of research that encompasses how these compounds are taken up by cells, how they bind to biological targets, and how they modulate various biochemical pathways. The presence of functional groups like the methoxy group and the amide linkage allows for various interactions, including hydrogen bonding, with biological macromolecules like proteins and nucleic acids. vulcanchem.com
Studies have shown that N-hydroxy-4-methoxybenzamide can effectively penetrate cellular membranes, which is a critical factor for its biological activity. smolecule.com Once inside the cell, it can bind to proteins involved in metabolic pathways, thereby influencing their activity. smolecule.com
The interaction with specific molecular targets is a key determinant of the biological effects of these compounds. vulcanchem.com For instance, some this compound derivatives can modulate the function of receptors or inhibit enzymes by binding to their active sites. smolecule.com The methoxy group itself can influence properties like lipophilicity, which affects how the compound is distributed in biological systems, and can also act as a hydrogen bond acceptor, facilitating specific interactions with target proteins. vulcanchem.com
Computational modeling and techniques like nuclear magnetic resonance (NMR) spectroscopy have been used to study these interactions. vulcanchem.com For example, NMR has provided evidence of hydrogen bonding in 3-Amino-4-methoxybenzamide. vulcanchem.com
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve systematically modifying the molecule and observing the effects on its potency and selectivity, which is essential for the rational design of more effective biological probes. acs.org
A key focus of SAR studies has been the substitution pattern on the benzamide ring. researchgate.net For example, in the development of FtsZ inhibitors, it was found that substituents larger than a single atom at most positions on the benzamide scaffold eliminated activity, whereas a medium-sized hydrophobic group at a specific position (R3) significantly boosted potency. researchgate.net
Further SAR explorations have looked at various modifications:
Varying the position of the methoxy group: The location of the methoxy group on the benzene ring can impact biological activity. vulcanchem.com
Replacing the methoxy group: Substituting the methoxy group with other functional groups, such as ethoxy or halogens, can alter the compound's bioactivity. For instance, chloro derivatives showed enhanced inhibition of Trypanosoma brucei.
Modifying other parts of the molecule: Changes to other parts of the molecule, such as the N-terminal or C-terminal of tris-benzamides, have been shown to affect binding affinity and biological activity. acs.org In some cases, adding an alkyl chain or a specific cyclic group can increase potency. acs.org
SAR studies have also been instrumental in the development of potent agonists for G protein-coupled receptor 35 (GPR35), where N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized and evaluated. nih.govcolab.ws These studies help to identify the structural features that are critical for a desired biological effect. vulcanchem.com
Future Directions and Emerging Trends in N Methoxybenzamide Research
Development of Novel Catalytic Systems
The advancement of new catalytic systems is a cornerstone of modern organic synthesis, and research involving N-methoxybenzamide is no exception. Scientists are focused on creating more efficient, selective, and sustainable catalysts for reactions utilizing this versatile amide.
Transition-metal catalysis remains a major focus. Rhodium(III) catalysts, for example, have been effectively used in the C-H activation and annulation reactions of N-methoxybenzamides with various partners like ketenimines, alkynes, and diazo compounds to produce complex heterocyclic structures such as isoquinolinones and isochromenoindolones. nih.govsci-hub.semdpi.com Ruthenium-based catalysts are also prominent, particularly for C-H activation and annulation reactions to form isoquinolone derivatives. rsc.orgresearchgate.net Recent efforts have explored the use of more earth-abundant and less toxic metals like manganese and iron to drive novel transformations. For instance, manganese has been used to catalyze cascade annulations of alkyne-tethered N-alkoxyamides, and iron salts have been shown to catalyze the N-S coupling of N-methoxy arylamides with sulfoxides. rsc.orgacs.org
Photocatalysis represents another burgeoning field. By harnessing visible light, researchers are developing metal-free, environmentally friendly methods for reactions. For example, N-alkoxyamides can undergo N-N self-coupling reactions mediated by visible light using an organic dye as a photosensitizer, offering a green alternative to traditional metal-catalyzed methods. sioc-journal.cn The development of dual catalytic systems, combining photoredox catalysis with transition metal catalysis, is also an active area of investigation, promising unique reactivity and access to previously unattainable molecules.
A comparison of different catalytic systems for isoquinolone synthesis from N-methoxybenzamides is presented below.
| Catalyst System | Reactant Partner | Product Type | Key Features |
| Rhodium(III) complexes | Internal Alkynes | Isoquinolones | High efficiency, broad substrate scope. mdpi.comresearchgate.net |
| Ruthenium(II) complexes | Internal Alkynes | Isoquinolones | Good for recyclable systems, especially in green solvents. rsc.org |
| Palladium(II) acetate | Internal Alkynes | N-Methoxy Isoquinolones | High chemoselectivity, avoids cleavage of the N-O bond. mdpi.com |
| Manganese(II) acetylacetonate | Tethered Alkynes | Polycyclic Isoquinolones | Uses an inexpensive, earth-abundant metal catalyst. rsc.org |
| Cobalt(II) acetate | Internal Alkynes | Isoquinolones | Effective for cyclization reactions. mdpi.com |
Exploration of New Reaction Pathways and Transformations
Researchers are continuously seeking to expand the synthetic utility of this compound by uncovering new reaction pathways. The N-methoxyamide group is a versatile directing group, enabling selective C-H bond functionalization, a powerful strategy for streamlining the synthesis of complex molecules. researchgate.netresearchgate.net
Recent explorations in this area include:
Annulation Reactions: Rhodium-catalyzed [4+2] and [4+1] annulations with ketenimines have been developed to selectively synthesize different types of nitrogen-containing heterocycles. nih.gov Similarly, a formal [4+3] annulation with gem-difluorocyclopropenes provides access to fluorinated azepinones. researchgate.net
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation, offer high efficiency and complexity generation. A rhodium(III)-catalyzed three-component reaction of N-methoxybenzamides, α-diazoesters, and alkynes has been developed to construct isoquinoline (B145761) derivatives in one pot. nih.gov
Cascade Reactions: Manganese-catalyzed cascade annulations of alkyne-tethered N-alkoxyamides have been shown to produce complex polycyclic isoquinolin-1(2H)-ones through a radical pathway. rsc.org
Dehydrogenative Coupling: Electrochemical methods have been employed for the N-N dimerization of N-alkoxyamides through an N-H bond cleavage, providing a sustainable route to highly functionalized hydrazines. acs.org
These novel transformations highlight the adaptability of this compound as a key building block in modern organic synthesis.
Advanced Computational Modeling and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of this compound. DFT calculations allow researchers to investigate reaction mechanisms, rationalize stereochemical outcomes, and design more effective catalysts. scispace.comresearchgate.netmdpi.com
For instance, theoretical studies have been crucial in elucidating the complex mechanisms of rhodium-catalyzed reactions. DFT calculations have helped to understand the C-H activation/annulation of N-methoxybenzamides with partners like allenes and have detailed the key steps in cycloaddition reactions, including bond formation and elimination steps. researchgate.netscispace.com These computational insights provide a deeper understanding that complements experimental findings and accelerates the optimization of reaction conditions. Researchers have used DFT to compare the energetics of different potential pathways, identify key intermediates and transition states, and explain the observed regioselectivity and stereoselectivity. scispace.comresearchgate.net The synergy between computational prediction and experimental validation is a powerful trend that will continue to drive innovation in this compound chemistry.
Integration with Green Chemistry Principles
Aligning chemical processes with the principles of green chemistry is a major global trend. chemmethod.com Research on this compound is increasingly incorporating these principles to develop more sustainable synthetic methods. rsc.org
Key areas of focus include:
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org C-H activation and multicomponent reactions involving this compound are inherently more atom-economical than traditional multi-step syntheses that require pre-functionalized starting materials. nih.govnih.gov
Safer Solvents and Reaction Conditions: There is a significant push to replace hazardous organic solvents with more environmentally benign alternatives. A notable example is the development of a recyclable [{RuCl₂(p-cymene)}₂] catalytic system that operates in a PEG-400/water mixture for the synthesis of isoquinolones from N-methoxybenzamides. rsc.org This system not only uses a greener solvent but also allows for the catalyst to be reused for multiple cycles. rsc.org
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because they reduce waste. acs.org The extensive development of catalytic systems for this compound transformations, using metals like rhodium, ruthenium, and earth-abundant alternatives, directly aligns with this principle. mdpi.comrsc.orgresearchgate.net
Energy Efficiency: The use of photocatalysis and electrochemistry offers pathways that can often be conducted at room temperature, reducing the energy consumption associated with heating reactions. sioc-journal.cnacs.orgsioc-journal.cn
Applications in Advanced Materials and Chemical Technologies
The unique structural and reactive properties of this compound and its derivatives make them valuable building blocks for advanced materials and various chemical technologies.
While direct applications in materials are an emerging area, the synthetic methodologies developed around this compound are crucial for creating complex organic molecules that can serve as precursors to functional materials. For example, the heterocyclic scaffolds, such as isoquinolones and phenanthridinones, synthesized using this compound are prevalent in pharmaceuticals, agrochemicals, and functional organic materials like OLEDs. researchgate.netbldpharm.com The ability to precisely install various functional groups onto these core structures using modern catalytic methods allows for the fine-tuning of their electronic and photophysical properties.
Furthermore, derivatives of this compound are used as versatile building blocks and intermediates in the synthesis of pharmaceuticals and other bioactive molecules. smolecule.com The N-methoxyamide group itself, often referred to as a Weinreb amide, is a well-established precursor for the synthesis of ketones and aldehydes, which are fundamental intermediates in the chemical industry. tandfonline.comsioc-journal.cnorientjchem.org The ongoing development of new reactions and greener processes for this compound will undoubtedly expand its role in creating the next generation of advanced materials and chemical technologies.
Q & A
Q. What are the standard synthetic protocols for preparing N-methoxybenzamide and its derivatives?
this compound is typically synthesized via acylation of O-benzyl hydroxylamine with benzoyl chloride derivatives under basic conditions. For example, a procedure involves reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane, followed by purification via column chromatography . Hazard analysis is critical due to mutagenic risks associated with intermediates; Ames testing and proper ventilation are recommended .
Q. How is this compound utilized as a directing group in C–H activation reactions?
this compound acts as a directing group in transition-metal-catalyzed C–H functionalization. A common protocol involves Pd(II) catalysts (e.g., Pd(OAc)₂) in methanol, where the methoxyamide group directs ortho-C–H activation. The reaction proceeds via cyclopalladation, followed by oxidative coupling with alkenes or alkynes to form isoindolinones or isoquinolines .
Q. What safety precautions are essential when handling this compound derivatives?
Key precautions include hazard analysis for mutagenicity (e.g., Ames II testing), use of personal protective equipment (PPE), and proper ventilation. Sodium pivalate and trichloroisocyanuric acid, common reagents in its synthesis, require careful handling due to decomposition risks .
Q. How is site selectivity achieved in Pd-catalyzed C–H functionalization of this compound?
Site selectivity is influenced by steric and electronic factors. For example, ortho-selectivity arises from the coordination of the methoxyamide group to Pd, directing activation to the adjacent C–H bond. Solvent effects (e.g., methanol) and additives (e.g., NaOAc) further modulate selectivity by stabilizing intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the role of methanol in Pd-catalyzed alkoxylation of this compound?
Computational studies (DFT, M06-2X) reveal that methanol acts as a proton shuttle, facilitating N-deprotonation and C–H activation. The solvent stabilizes transition states via hydrogen bonding, lowering activation barriers. Inner-sphere reductive elimination is disfavored compared to outer-sphere pathways due to solvent coordination .
Q. How can stereoselectivity be controlled in Rh(III)-catalyzed hydroarylation of allenols with this compound?
Axial chirality transfer is achieved through a Rh(III)-cyclic intermediate that coordinates the less-substituted allenic bond. Steric interactions in the transition state (e.g., intermediate 583 vs. 584) dictate E/Z selectivity, with >90% chirality retention reported in bicyclic lactone synthesis .
Q. What contradictions exist in the mutagenicity data of this compound derivatives, and how are they resolved?
While some anomeric amides show mutagenicity, Ames II testing indicates this compound derivatives (e.g., compound 3) exhibit lower risks, comparable to benzyl chloride. Contradictions arise from substituent effects; mitigation involves structural modifications (e.g., electron-withdrawing groups) and rigorous toxicity screening .
Q. How do computational models reconcile experimental discrepancies in reductive elimination pathways?
CCSD(T) calculations show inner-sphere reductive elimination (ISRE) is energetically disfavored (>6 kcal/mol higher than outer-sphere). Methanol stabilizes outer-sphere pathways via hydrogen bonding, aligning with experimental yields of ortho-alkoxylated products .
Methodological Considerations
Q. What analytical techniques validate the formation of this compound-derived products?
Key methods include:
Q. How are reaction conditions optimized for Ru-catalyzed alkyne annulation with this compound?
A typical protocol uses [RuCl₂(p-cymene)]₂ (3 mol%), NaOAc (20 mol%), and deep eutectic solvents (DES) at 70°C. Key parameters include alkyne stoichiometry (1.2 eq.) and extraction with 2-MeTHF to improve yields (reported: 45–82%) .
Data Contradictions and Resolution
Q. Why do some studies report divergent yields in Pd-catalyzed C–H imidation of this compound?
Discrepancies arise from catalyst loading (e.g., Pd(O₂) vs. Pd(OAc)₂) and oxygen availability. Aerobic conditions favor turnover but require precise control of O₂ pressure to avoid over-oxidation .
Q. How does the choice of directing group impact C–H functionalization efficiency?
Compared to pyridyl or aminoquinolinyl groups, N-methoxyamide offers superior ortho-selectivity but lower tolerance for electron-deficient arenes. Hybrid directing groups (e.g., N-pivaloyloxy) balance reactivity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
